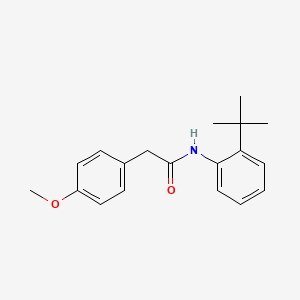![molecular formula C19H16N4O B5861798 N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B5861798.png)
N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a compound of interest within the field of organic chemistry, particularly for its potential applications in materials science, catalysis, and as a building block in pharmaceutical research. Although specific studies directly on this compound are limited, related compounds within the pyrazolo[3,4-b]quinolin-3-yl benzamide family have been synthesized and studied for their various chemical properties and biological activities.
Synthesis Analysis
The synthesis of compounds related to N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide typically involves multi-step organic reactions, including cyclocondensation, Friedländer synthesis, and reactions involving nickel complexes or other metal catalysts to form complex structures (Wang, Shen, & Sun, 2009). These methods highlight the complexity and the diverse synthetic routes available for constructing the pyrazoloquinoline core, often involving the formation of intermediate compounds before achieving the final structure.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, showcasing the arrangement of atoms within the molecules and confirming the presence of the pyrazoloquinoline core. These structures are characterized by their stability and the ability to form various derivatives through functionalization at different positions on the core structure (Saeed et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide derivatives often include nucleophilic substitutions, cycloadditions, and other reactions that modify the core structure to introduce new functional groups or to form novel derivatives with specific properties. These reactions are crucial for exploring the chemical diversity and potential applications of these compounds (Daidone, Maggio, Raffa, & Meneghetti, 2014).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-b]quinolin-3-yl benzamide derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents on the core structure. These properties are essential for determining the compound's suitability for various applications, including its potential use in drug formulation and material science (Saritha et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with biological targets, are key areas of interest. Studies on related compounds have shown that modifications to the pyrazoloquinoline structure can lead to significant changes in biological activity, offering insights into the design of new compounds with desired properties (Zhang et al., 2008).
作用机制
未来方向
Research into 1H-pyrazolo[3,4-b]quinolines is ongoing, with recent studies focusing on areas like the development of new synthesis methods and the exploration of their potential as biologically active compounds . As our understanding of these compounds continues to grow, they may find new applications in fields like medicinal chemistry and materials science.
属性
IUPAC Name |
N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-12-7-6-10-14-11-15-17(22-23(2)18(15)20-16(12)14)21-19(24)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMPDNVDGYURHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methyl-1-piperazinyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5861716.png)
![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-4-nitro-1H-pyrazol-1-amine](/img/structure/B5861723.png)
![N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5861728.png)

![4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5861738.png)
![2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5861740.png)


![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5861765.png)
![4-methyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5861772.png)



